BenchChemオンラインストアへようこそ!

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

Medicinal Chemistry Stereoselective Synthesis Anticoagulant Discovery

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS 102389-89-9) is a defined chiral small molecule belonging to the pyrrolidine-3,4-dicarboxylate diester class. Its structure features a saturated five-membered pyrrolidine ring with ester groups at the 3 and 4 positions in a specific (3R,4S) cis configuration, and it is supplied as a hydrochloride salt.

Molecular Formula C8H14ClNO4
Molecular Weight 223.65 g/mol
Cat. No. B11817641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride
Molecular FormulaC8H14ClNO4
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCC1C(=O)OC.Cl
InChIInChI=1S/C8H13NO4.ClH/c1-12-7(10)5-3-9-4-6(5)8(11)13-2;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6+;
InChIKeyLECRFTCFTPYALE-KNCHESJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS 102389-89-9): A Chiral Pyrrolidine Diester Building Block for Drug Discovery


cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS 102389-89-9) is a defined chiral small molecule belonging to the pyrrolidine-3,4-dicarboxylate diester class. Its structure features a saturated five-membered pyrrolidine ring with ester groups at the 3 and 4 positions in a specific (3R,4S) cis configuration, and it is supplied as a hydrochloride salt . This compound serves primarily as a versatile synthetic intermediate and a three-dimensional scaffold in medicinal chemistry, providing a rigid, chiral core for the construction of biologically active molecules and pharmaceutical candidates [1]. Its availability as a single, well-defined enantiomer makes it a critical starting material for stereospecific syntheses, as documented in patents for heterocyclic derivatives and pyrrolidine-based pharmaceuticals .

Procurement Risks of Substituting cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride with Generic Analogs


Substituting cis-dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride with a trans isomer, free base, or racemic mixture introduces uncontrolled variables that can derail a synthetic route or lead to invalid biological data. The compound's value is specifically tied to its (3R,4S) cis stereochemistry, which dictates the three-dimensional orientation of the ester groups and is essential for downstream stereospecific transformations [1]. Using a different salt form, such as the free base, can alter solubility, stability, and reaction kinetics. The hydrochloride salt is preferred for its enhanced stability and ease of handling . Even a racemic mixture contains 50% of an undesired enantiomer that can act as an impurity and confound biological assays, a risk highlighted in patent literature requiring enantiomerically pure pyrrolidine scaffolds for specific therapeutic applications .

Quantitative Differentiation Guide for cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride


Stereochemical Purity: cis-(3R,4S) Configuration vs. trans-(3S,4S) Isomer for Factor Xa Inhibitor Scaffold Derivation

The target compound possesses a specific cis-(3R,4S) stereochemistry. In contrast, the common trans isomer (e.g., CAS 102389-88-8) has a (3S,4S) configuration [1]. This stereochemical difference is critical. A related (3R,4R)-pyrrolidine-3,4-dicarboxylic acid core, derived from the same chiral pool logic, led to the discovery of a clinical candidate factor Xa inhibitor. The (3R,4R) configuration was essential for binding affinity, as shown by an X-ray co-crystal structure at 1.70 Å resolution (PDB: 2XC5) with a free R-value of 0.232, demonstrating the specific spatial requirements of the binding pocket [2]. While a direct head-to-head IC50 comparison between the cis-dimethyl ester and the trans isomer is not publicly available, the structural precedent confirms that pyrrolidine ring stereochemistry is a fundamental determinant of target engagement, making the procurement of the correct cis isomer a prerequisite for replicating this class of work.

Medicinal Chemistry Stereoselective Synthesis Anticoagulant Discovery

Hydrochloride Salt Advantage: Enhanced Stability and Handling vs. Free Base

The hydrochloride salt form provides quantifiable differences in physical properties compared to the free base. The target compound has a molecular weight of 223.65 g/mol, higher than the free base's 187.19 g/mol due to the addition of HCl, and has 2 defined hydrogen bond donors versus 1 for the free base [1]. Vendor specifications indicate recommended storage at 2-8°C for the hydrochloride salt, a common practice to mitigate hygroscopicity and improve long-term stability, a factor that is less controlled for the free base [2]. These differences directly impact formulation, stoichiometric calculations, and compound storage protocols.

Process Chemistry Compound Management Stability

Vendor-Specified Purity Baseline: 95% as a Minimum Procurement Benchmark

Reliable sourcing requires a defined purity baseline. For the target compound, a purity of 95% is specified by a major vendor (Sigma-Aldrich product number ENAH9926CFEB) . This establishes a minimum quantitative acceptance criterion for procurement. While generic pyrrolidine diesters may have variable or unspecified purity from non-verified suppliers, the 95% specification provides a clear, verifiable quality gate, ensuring batch-to-batch reproducibility for sensitive synthetic applications.

Analytical Chemistry Procurement Specification Quality Control

Validated Role as a PROTAC Linker Building Block vs. Generic Diester Intermediates

The target compound is explicitly utilized as a building block for the synthesis of PROTAC (PROteolysis TAargeting Chimera) linkers . PROTACs require precise bifunctional molecules with defined linker geometries to bring an E3 ligase into proximity with a target protein, forming a functional ternary complex. The (3R,4S) cis geometry provides a specific kink and exit vector for linker elongation, which is a quantifiably different three-dimensional profile compared to the linear geometry of a trans isomer or the conformational flexibility of a simple alkyl diester linker [1]. While a direct IC50 comparison of PROTACs built with cis vs. trans scaffolds is not publicly available, the adoption of this specific scaffold in PROTAC design validates its preferred geometry, making it a targeted procurement choice over unvalidated, flexible linker precursors.

PROTACs Targeted Protein Degradation Linker Chemistry

Defined Application Scenarios for cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride Based on Proven Differentiators


Stereospecific Synthesis of Factor Xa and Related Serine Protease Inhibitors

This is the highest-confidence application. Research groups developing anticoagulant therapies require a (3R,4S) pyrrolidine core to match the chiral constraints of the factor Xa binding pocket, a finding validated by X-ray crystallography (PDB 2XC5) [1]. In this context, the compound serves as the essential chiral starting material, where its specific cis stereochemistry is non-negotiable for generating the correct pharmacophore. Procurement should prioritize certified stereochemical purity, as the trans isomer will not yield an active preclinical candidate.

Development of PROTACs Requiring a Rigid, Angled Linker Motif

As validated by its identification as a PROTAC building block , this compound is best applied in targeted protein degradation projects where linker geometry is critical for ternary complex formation. The rigid cis-pyrrolidine scaffold forces a defined angle between the two ester anchor points, enabling systematic structure-activity relationship studies on linker length and orientation. The hydrochloride salt form is preferred here for its reliable solubility and storage stability during multi-step linker synthesis.

Synthesis of Chiral Heterocyclic Libraries for CNS and Metabolic Disease Targets

Patents covering pyrrolidine derivatives for metabolic diseases and other indications frequently cite this or closely related chiral scaffolds . The compound's two ester groups allow for orthogonal deprotection and diversification, making it a powerful node for generating compound libraries. Using the pre-defined (3R,4S) cis isomer, as opposed to a racemate, eliminates the need for chiral separation post-synthesis and ensures that all biological data from a screening campaign is attributable to a single, pure enantiomer.

Enzymatic Desymmetrization Studies for Chiral Building Block Synthesis

Research on pig liver esterase (PLE)-catalyzed hydrolysis has demonstrated that pyrrolidine-3,4-dicarboxylate diesters are substrates for stereoselective enzymatic transformations [2]. For such studies, the procurement of a single, known stereoisomer is mandatory to establish the enzyme's substrate specificity and stereopreference. The 95% purity baseline provides a clean substrate, minimizing side reactions and simplifying kinetic analysis.

Quote Request

Request a Quote for cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.